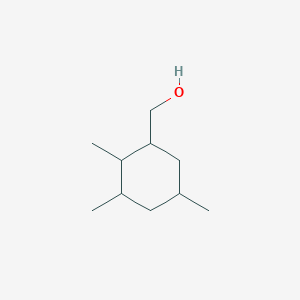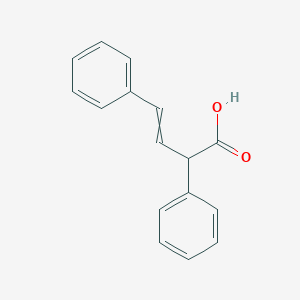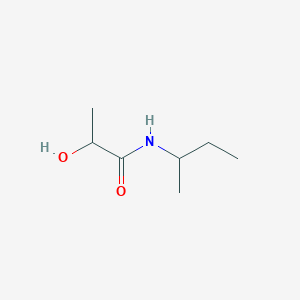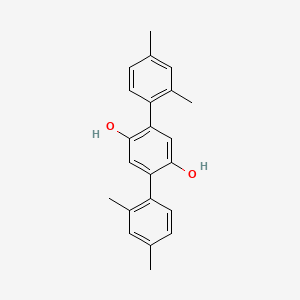
2,5-Bis(2,4-dimethylphenyl)hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,4-dimethylphenyl)hydroquinone is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a hydroquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4-dimethylphenyl)hydroquinone typically involves the reaction of hydroquinone with 2,4-dimethylphenyl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where hydroquinone reacts with 2,4-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,4-dimethylphenyl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced back to its hydroquinone form from quinone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone form.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2,5-Bis(2,4-dimethylphenyl)hydroquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,4-dimethylphenyl)hydroquinone involves its ability to undergo redox reactions, which can influence various molecular pathways. The hydroquinone core can donate electrons, acting as an antioxidant, while the phenyl groups provide structural stability. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-chlorophenyl)hydroquinone
- 2,5-Bis(2,4-dimethylphenyl)benzoquinone
- 2,5-Bis(2,4-dimethylphenyl)phenol
Uniqueness
2,5-Bis(2,4-dimethylphenyl)hydroquinone is unique due to the presence of two 2,4-dimethylphenyl groups, which enhance its stability and reactivity compared to other hydroquinone derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5465-46-3 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-bis(2,4-dimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H22O2/c1-13-5-7-17(15(3)9-13)19-11-22(24)20(12-21(19)23)18-8-6-14(2)10-16(18)4/h5-12,23-24H,1-4H3 |
InChI Key |
FTGCTVWKHSDTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2O)C3=C(C=C(C=C3)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



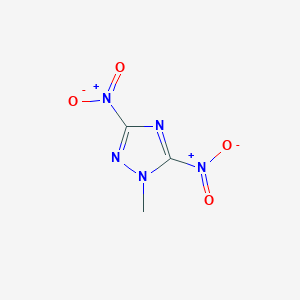
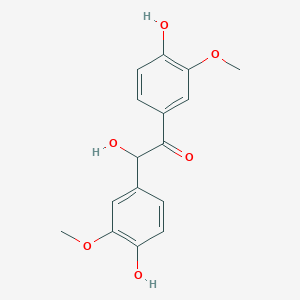
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
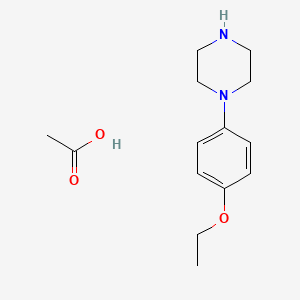
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
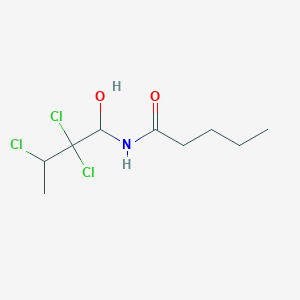
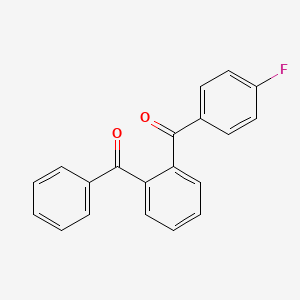
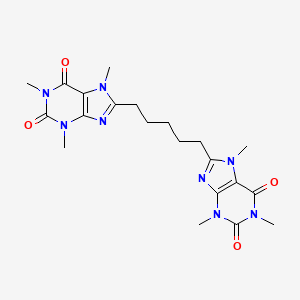
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)

